

Comparative Cross-Reactivity Profiling of 3-Ethyl-1H-Pyrazol-5-Amine Derivatives

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Compound of Interest

Compound Name: 3-ethyl-1H-pyrazol-5-amine

Cat. No.: B167570

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the **3-ethyl-1H-pyrazol-5-amine** scaffold. The pyrazole core is a privileged structure in medicinal chemistry, forming the basis of numerous inhibitors targeting key signaling kinases.^{[1][2]} Understanding the selectivity of these compounds is crucial, as off-target effects can lead to unforeseen toxicities or polypharmacology. This document summarizes quantitative data on the inhibitory activities of various pyrazole derivatives, details common experimental protocols for cross-reactivity profiling, and visualizes relevant workflows and signaling pathways.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various pyrazole-based compounds against a panel of protein kinases. This data, synthesized from published literature, illustrates the diverse selectivity profiles that can be achieved through modifications to the core pyrazole structure. Lower IC50 values indicate higher potency.

Compound ID	Target Kinase	IC50 (nM)	Selectivity Profile	Reference
Compound 7a	CDK2	2.0	High	[1]
Compound 4	CDK2	3.82	High	[1]
CAN508	CDK2	0.35	Selective against CDK2	[1]
DC-K2in212	CDK2	0.295	17-fold selectivity over CDK1	[1]
Compound 44	RIPK1	<10	High kinome selectivity	[3][4]
Afuresertib	Akt1	0.08 (Ki)	Potent Akt inhibitor	[5]
Asciminib (ABL-001)	Bcr-Abl	0.5	Non-ATP competitive	[5]
AT7518	CDKs	-	Broad CDK inhibitor	[5]

Experimental Protocols

Comprehensive and robust experimental methods are essential for determining the selectivity of a kinase inhibitor. The following are two widely used techniques in drug discovery for this purpose.

Kinome Scanning

Kinome scanning provides a broad assessment of an inhibitor's selectivity by testing it against a large panel of kinases.

Methodology:

- Compound Preparation: The test compound (e.g., a **3-ethyl-1H-pyrazol-5-amine** derivative) is serially diluted to a range of concentrations.

- Assay Plate Preparation: A multi-well plate is prepared with each well containing a different purified kinase, a suitable substrate, and ATP.
- Incubation: The test compound is added to each well, and the plates are incubated to allow for the kinase reaction to occur.
- Detection: The kinase activity is measured. This is often done by quantifying the amount of phosphorylated substrate, typically using methods like fluorescence, luminescence, or radioactivity.
- Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control (without the inhibitor). The IC₅₀ value is then calculated for each kinase, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the engagement of an inhibitor with its target protein within a cellular environment.^[1] The underlying principle is that a protein's thermal stability increases upon ligand binding.^[1]

Methodology:

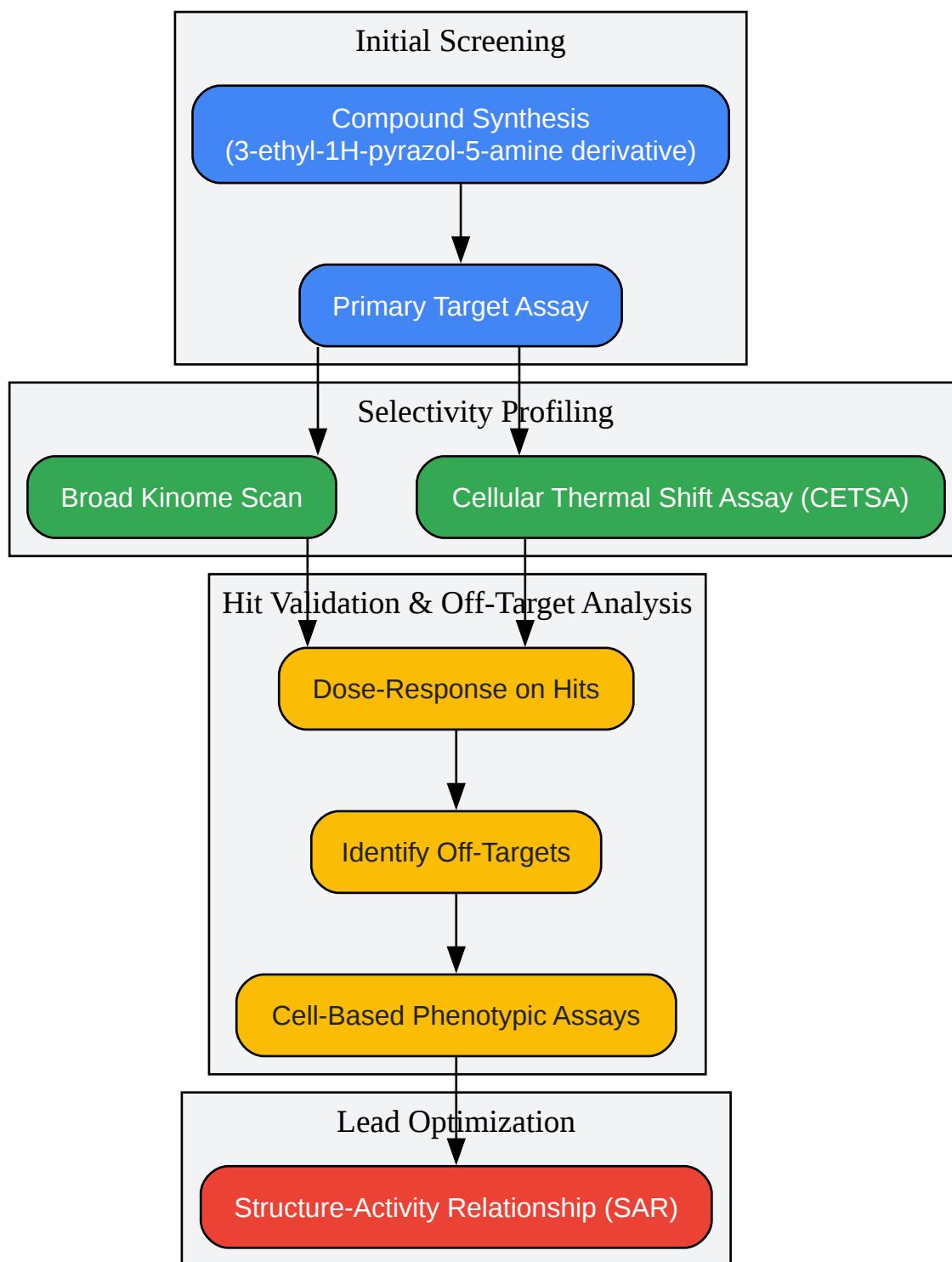
- Cell Treatment: Intact cells are treated with the pyrazole-based inhibitor or a vehicle control.
^[1]
- Heating: The cell suspensions are heated across a range of temperatures. Proteins that are not bound to a ligand will denature and aggregate at lower temperatures than those that are ligand-bound.^[1]
- Cell Lysis and Protein Separation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.
- Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
- Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of

the inhibitor indicates target engagement.

Visualizations

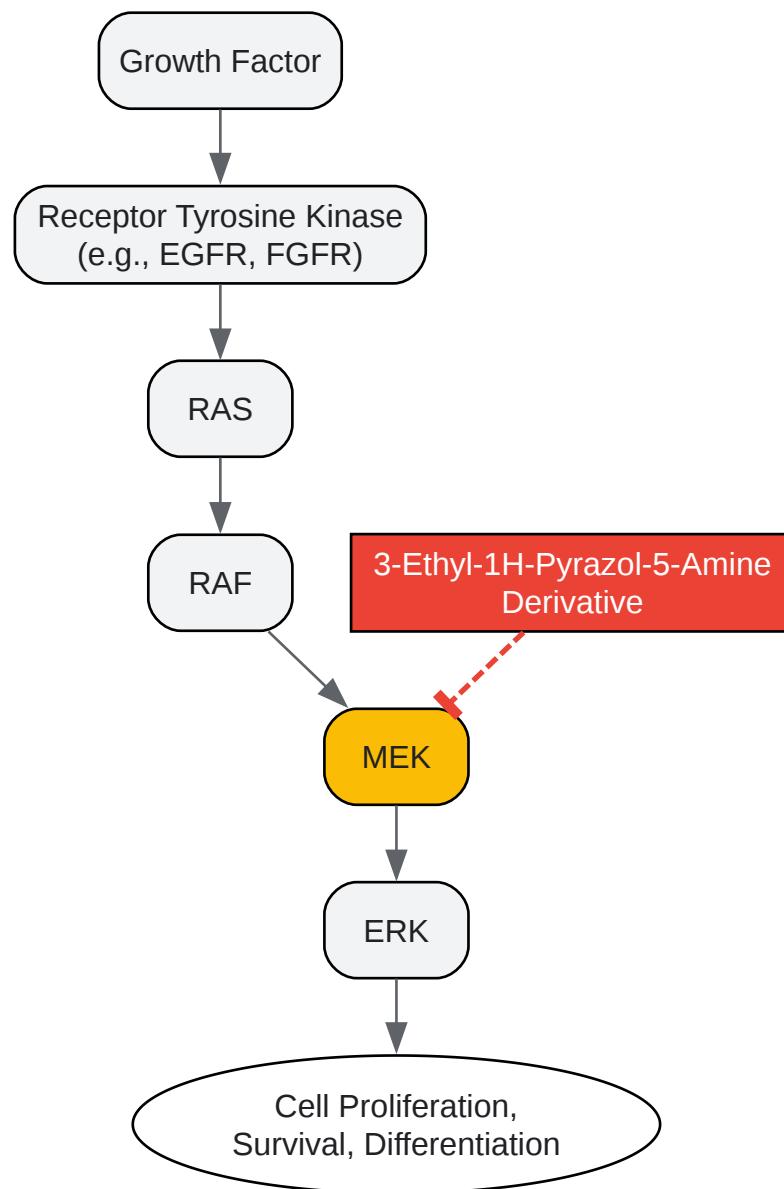
Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be modulated by a **3-ethyl-1H-pyrazol-5-amine** derivative.



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Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.



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Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

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